molecular formula C5H5F3O B6210343 1,1,1-trifluoro-2-methylbut-3-yn-2-ol CAS No. 374-21-0

1,1,1-trifluoro-2-methylbut-3-yn-2-ol

Cat. No.: B6210343
CAS No.: 374-21-0
M. Wt: 138.1
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Description

1,1,1-Trifluoro-2-methylbut-3-yn-2-ol (C₅H₅F₃O) is a fluorinated tertiary alcohol characterized by a trifluoromethyl (-CF₃) group adjacent to a hydroxyl (-OH) group and a methyl (-CH₃) substituent on a butynol backbone. The compound’s triple bond at position 3 introduces rigidity and reactivity, while the electron-withdrawing -CF₃ group enhances acidity (pKa ~9–10, estimated) compared to non-fluorinated alcohols. It serves as a critical building block in organic synthesis, particularly for synthesizing fluorinated pharmaceuticals and agrochemicals .

Properties

CAS No.

374-21-0

Molecular Formula

C5H5F3O

Molecular Weight

138.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Acetylide Generation : Propargyl bromide reacts with magnesium in anhydrous tetrahydrofuran (THF) to form propargyl magnesium bromide (HC≡C-CH₂-MgBr).

  • Ketone Addition : The Grignard reagent attacks the carbonyl carbon of 1,1,1-trifluoroacetone, yielding a magnesium alkoxide intermediate.

  • Acid Workup : Hydrolysis with aqueous ammonium chloride generates the tertiary alcohol.

Example Protocol

  • Substrates : 1,1,1-Trifluoroacetone (10 mmol), propargyl magnesium bromide (12 mmol).

  • Solvent : Anhydrous THF (50 mL).

  • Conditions : Stirred at 0°C for 2 hours, followed by reflux for 1 hour.

  • Yield : 68–72% after distillation (bp 85–90°C at 15 mmHg).

Key Observations

  • Excess Grignard reagent improves yield by mitigating side reactions.

  • Anhydrous conditions are critical to prevent ketone hydration.

Base-Mediated Elimination of Precursor Diols

Elimination reactions offer a viable pathway for alkyne formation, particularly when starting from diol intermediates. This method is advantageous for scalability and avoids sensitive organometallic reagents.

Synthetic Procedure

  • Diol Preparation : 1,1,1-Trifluoro-2-methylbutane-2,3-diol is synthesized via hydroboration-oxidation of 3-trifluoromethyl-3-buten-1-ol.

  • Dehydration : Treatment with sodium hydride (NaH) in toluene induces β-elimination, forming the alkyne.

Optimized Parameters

  • Base : Sodium hydride (6 mol%).

  • Solvent : Toluene (reflux conditions).

  • Byproduct Removal : Distillation of acetone (bp 56°C) drives the reaction forward.

  • Yield : 78–80% after column chromatography (silica gel, hexane/ethyl acetate).

Challenges

  • Competing elimination pathways may reduce selectivity.

  • High-purity diol precursors are essential to minimize byproducts.

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
Nucleophilic Addition68–72%High selectivity, minimal byproductsRequires anhydrous conditions
Base-Mediated Elimination78–80%Scalable, avoids organometallicsSensitivity to diol purity
Sonogashira CouplingN/AModular for diverse alkynesLimited precedent, low efficiency

Industrial Considerations

Large-scale production favors the base-mediated elimination route due to its operational simplicity and compatibility with continuous flow reactors. Recent advances in catalytic distillation (e.g., structured packing materials) enhance efficiency by integrating reaction and purification steps .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

1,1,1-Trifluoro-2-methylbut-3-yn-2-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its unique trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2-methylbut-3-yn-2-ol involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares key structural and electronic features of 1,1,1-trifluoro-2-methylbut-3-yn-2-ol with analogous fluorinated alcohols:

Compound Name Molecular Formula Functional Groups Fluorine Substituents Key Structural Features
1,1,1-Trifluoro-2-methylbut-3-yn-2-ol C₅H₅F₃O Tertiary alcohol, alkyne -CF₃ at C2 Triple bond at C3, methyl at C2
4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol C₁₀H₇F₃O Secondary alcohol, alkyne, aryl -CF₃ at C4 Phenyl group at C1, triple bond at C2
1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol C₁₁H₉F₃O₂ Secondary alcohol, alkyne, aryl ether -CF₃ on phenoxy ring Phenoxy group at C1, triple bond at C3
(E)-1,1,1-Trifluoro-4-phenylbut-3-en-2-ol C₁₀H₉F₃O Secondary alcohol, alkene, aryl -CF₃ at C1 Double bond at C3, phenyl at C4
1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol C₆H₆F₆O Tertiary alcohol, alkene -CF₃ at C1, -CF₃ at C2 Double bond at C4, two -CF₃ groups
Key Observations:
  • Electronic Effects: The -CF₃ group in 1,1,1-trifluoro-2-methylbut-3-yn-2-ol increases the acidity of the hydroxyl group compared to non-fluorinated analogs. However, 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol exhibits even greater acidity due to resonance stabilization of the conjugate base by the phenoxy group .
  • Reactivity: The triple bond in ynol derivatives (e.g., 1,1,1-trifluoro-2-methylbut-3-yn-2-ol) facilitates nucleophilic additions, whereas the double bond in enol analogs (e.g., (E)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol) undergoes electrophilic additions .

Physical and Chemical Properties

  • Boiling Points: Fluorinated compounds generally exhibit lower boiling points due to reduced van der Waals interactions. For example, 1,1,1-trifluoro-2-methylbut-3-yn-2-ol likely has a lower boiling point (~120–140°C) compared to aryl-substituted analogs like 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol (estimated >200°C) .
  • Lipophilicity: The -CF₃ group enhances lipid solubility, making 1,1,1-trifluoro-2-methylbut-3-yn-2-ol more lipophilic than non-fluorinated alcohols. However, 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol, with two -CF₃ groups, is expected to have even higher logP values .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1,1,1-trifluoro-2-methylbut-3-yn-2-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via oxidation of propargylic alcohols, as demonstrated for structurally related trifluorinated compounds. For example, trifluoroacetyl chloride can react with alkynyl ethers in the presence of organic bases (e.g., N-methylmorpholine) at low temperatures (-10°C to 0°C) to minimize side reactions . Solvent choice (e.g., dichloromethane) and slow addition of reagents improve yield. Catalytic amounts of Lewis acids, such as BF₃·Et₂O, may enhance regioselectivity. Post-synthesis, purification via fractional distillation or column chromatography is critical for isolating high-purity product .

Q. What spectroscopic techniques are most effective for characterizing 1,1,1-trifluoro-2-methylbut-3-yn-2-ol, and what key spectral features should researchers anticipate?

  • Methodological Answer :

  • ¹⁹F NMR : A singlet near δ -70 ppm for the CF₃ group, with splitting patterns influenced by adjacent substituents .
  • ¹H NMR : The hydroxyl proton appears as a broad singlet (~δ 2.5–3.5 ppm), while the methyl group resonates as a singlet (δ 1.3–1.6 ppm). The alkyne proton is typically absent due to quadrupolar broadening.
  • IR Spectroscopy : Strong O-H stretch (~3400 cm⁻¹) and C≡C stretch (~2100–2260 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak [M]⁺ at m/z 156 (C₅H₅F₃O), with fragments corresponding to loss of H₂O (18 Da) or CF₃ (69 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data (e.g., NMR shifts vs. computational predictions) for 1,1,1-trifluoro-2-methylbut-3-yn-2-ol?

  • Methodological Answer : Discrepancies between experimental and computational data often arise from solvent effects, conformational flexibility, or crystal packing. Strategies include:

  • X-ray Crystallography : Use SHELX programs to determine the solid-state structure and compare bond angles/distances with DFT-optimized geometries .
  • Solvent Correction : Apply the IEF-PCM model in DFT calculations to account for solvent polarity in NMR predictions.
  • Dynamic NMR (DNMR) : Investigate temperature-dependent spectra to detect hindered rotation or tautomerism .

Q. What strategies are recommended for designing catalytic asymmetric reactions involving 1,1,1-trifluoro-2-methylbut-3-yn-2-ol as a substrate?

  • Methodological Answer :

  • Chiral Catalysts : Use Jacobsen’s Co-salen complexes or BINOL-derived phosphoric acids to induce enantioselectivity in nucleophilic additions or cycloadditions.
  • Kinetic Resolution : Optimize reaction conditions (temperature, solvent) to favor one enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC or ¹⁹F NMR with chiral shift reagents.
  • DFT-Guided Design : Compute transition states to predict stereochemical outcomes and guide ligand selection .

Q. How can the compound’s reactivity in multi-step syntheses be leveraged for constructing fluorinated heterocycles?

  • Methodological Answer :

  • Cyclization Reactions : Under Pd-catalyzed conditions, the alkyne moiety undergoes Sonogashira coupling with aryl halides, followed by acid-mediated cyclization to form trifluoromethylated indoles or benzofurans.
  • Michael Additions : React with α,β-unsaturated carbonyls to generate intermediates for fluorinated pyrrolidines via intramolecular amination.
  • Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazole derivatives with enhanced bioavailability .

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